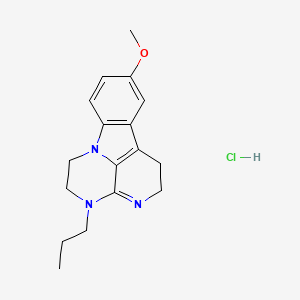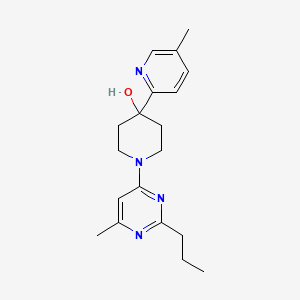![molecular formula C14H23NO4S B5483931 N-[2-(2-hydroxyethoxy)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B5483931.png)
N-[2-(2-hydroxyethoxy)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-hydroxyethoxy)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide, commonly known as TMB-8, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. TMB-8 is a sulfonamide derivative that is widely used in biochemical and physiological research as an inhibitor of intracellular calcium release.
Aplicaciones Científicas De Investigación
TMB-8 is widely used in scientific research as an inhibitor of intracellular calcium release. It is used to study the role of calcium in various cellular processes, including muscle contraction, neurotransmitter release, and cell signaling. TMB-8 is also used to study the effects of calcium on apoptosis, cell proliferation, and differentiation.
Mecanismo De Acción
TMB-8 acts as an inhibitor of intracellular calcium release by blocking the inositol 1,4,5-trisphosphate (IP3) receptor. IP3 is a second messenger that regulates calcium release from the endoplasmic reticulum. TMB-8 binds to the IP3 receptor and prevents IP3 from binding, thereby inhibiting calcium release.
Biochemical and Physiological Effects
TMB-8 has been shown to have various biochemical and physiological effects. It has been shown to inhibit calcium-dependent exocytosis, reduce the amplitude of calcium oscillations, and inhibit the activity of calcium-dependent enzymes. TMB-8 has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-8 has several advantages for lab experiments. It is a potent and selective inhibitor of intracellular calcium release, making it an ideal tool for studying the role of calcium in various cellular processes. TMB-8 is also relatively easy to use and has a long shelf life.
However, TMB-8 also has some limitations. It is not suitable for in vivo studies as it cannot cross the blood-brain barrier. TMB-8 can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the use of TMB-8 in scientific research. One potential direction is the use of TMB-8 in the study of calcium signaling in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TMB-8 could also be used to study the role of calcium in immune cell function and inflammation. Finally, TMB-8 could be used in the development of new therapeutics for diseases that involve abnormal calcium signaling.
Conclusion
In conclusion, TMB-8 is a sulfonamide derivative that is widely used in scientific research as an inhibitor of intracellular calcium release. It has several biochemical and physiological effects and is relatively easy to use. TMB-8 has several potential future directions in scientific research and could be used to study the role of calcium in various cellular processes and diseases.
Métodos De Síntesis
The synthesis of TMB-8 involves a two-step process. The first step involves the reaction of 2,3,5,6-tetramethylphenol with ethylene oxide to form 2-(2-hydroxyethoxy)-2,3,5,6-tetramethylphenol. The second step involves the reaction of the intermediate product with benzenesulfonyl chloride to form TMB-8. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S/c1-10-9-11(2)13(4)14(12(10)3)20(17,18)15-5-7-19-8-6-16/h9,15-16H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFJFWHZNRELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCOCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-{[3-methyl-5-oxo-1-(1H-tetrazol-5-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5483870.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483876.png)
![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![6-ethyl-N,N,2-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5483896.png)
![2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol](/img/structure/B5483901.png)

![ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5483916.png)
![3-[(2-fluorobenzyl)thio]-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483919.png)

![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5483925.png)

![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5483973.png)